(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid
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Overview
Description
(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid is a complex organic compound with a unique structure that includes a long-chain fatty acid and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-pentanone and octadec-9-enoic acid.
Formation of Amide Bond: The key step in the synthesis is the formation of the amide bond between the amino acid derivative and the fatty acid. This is usually achieved through a condensation reaction using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biological processes, such as cell signaling and membrane dynamics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the treatment of metabolic disorders.
Industry: The compound is used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with cell membrane components, influencing membrane fluidity and signaling pathways. Additionally, it may act as a ligand for certain receptors, modulating their activity and downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid
- (2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]hexanoic acid
Uniqueness
Compared to similar compounds, (2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid has a unique combination of a long-chain fatty acid and an amino acid derivative, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H45NO3 |
---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid |
InChI |
InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11+/t22-/m0/s1 |
InChI Key |
UMOAAMQGRRCHPA-LEQVUBRHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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